BAY-707 acetate
CAS No.: 2223023-19-4
Cat. No.: VC0520531
Molecular Formula: C17H24N4O4
Molecular Weight: 348.18
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2223023-19-4 |
---|---|
Molecular Formula | C17H24N4O4 |
Molecular Weight | 348.18 |
IUPAC Name | N-Ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetic acid |
Standard InChI | InChI=1S/C15H20N4O2.C2H4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2;1-2(3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18);1H3,(H,3,4)/t10-;/m0./s1 |
Standard InChI Key | GRPQNJVOXMDYLO-PPHPATTJSA-N |
SMILES | O=C(C1=CC2=C(N3[C@@H](C)COCC3)C=CN=C2N1)NCC.CC(O)=O |
Appearance | Solid powder |
Introduction
Development and Discovery
Fragment-Based Drug Discovery Approach
The development of BAY-707 acetate employed fragment-based drug discovery (FBDD) methods, representing a modern approach to pharmaceutical development that differs from traditional high-throughput screening . This methodology begins with the identification of small chemical fragments (typically <300 Da) that demonstrate weak binding to the target protein, followed by systematic optimization to enhance potency and selectivity.
The discovery process involved Sprint Bioscience AB and Bayer AG in collaboration with researchers at the Structural Genomics Consortium and the Target Discovery Institute at the University of Oxford . This multi-institutional effort combined expertise in medicinal chemistry, structural biology, and pharmacology to create a highly selective MTH1 inhibitor.
Structure-Based Design Strategy
A critical aspect of BAY-707 acetate's development was the implementation of structure-based drug design principles. Crystal structures of the target protein MTH1 in complex with early fragment hits provided crucial insights into binding interactions that guided subsequent optimization efforts . Throughout the development process, the research team employed rational medicinal chemistry approaches to enhance potency while maintaining favorable drug-like properties.
As noted in the research documentation, the potency of the compound increased remarkably by over 10,000 times from the initial fragment starting point, while maintaining high ligand efficiency . This achievement highlights the effectiveness of the fragment-based approach when combined with structural insights and medicinal chemistry expertise.
Chemical Structure and Properties
Molecular Structure and Composition
BAY-707 acetate features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound is based on a 7-azaindole, 7-azaindazole, or 7-azabenzimidazole core structure, with specific substitutions in the 4-position and potentially in the 2-position . These structural elements are critical for its binding affinity and selectivity for the MTH1 target.
The precise molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, with the acetate component serving as a salt form that influences the compound's physical properties. The structural details were confirmed through analytical characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry during its development process.
Mechanism of Action
MTH1 Inhibition Pathway
BAY-707 acetate exerts its effects primarily through the selective inhibition of MutT Homolog 1 (MTH1), an enzyme involved in nucleotide metabolism and cellular stress responses. MTH1 functions as a sanitizing enzyme that hydrolyzes oxidized purine nucleotides, preventing their incorporation into DNA. By inhibiting this enzyme, BAY-707 acetate interferes with the cell's ability to manage oxidative stress, particularly in cancer cells that typically exhibit elevated levels of reactive oxygen species.
The binding mechanism involves specific interactions between the compound and the active site of MTH1. Crystal structures of related compounds in the same series revealed that the 7-azaindole core binds in a consistent position, while additional substituents create hydrogen bonds with specific amino acid residues in the protein binding pocket .
Binding Interactions
Crystallographic studies of compounds in the BAY-707 series revealed specific binding interactions that contribute to their potency and selectivity. For example, compound 7 in the series showed that while the 7-azaindole core remains in the same position as the initial fragment hit, an amide substituent in the 2-position makes two additional hydrogen bonds to the protein: the donor interacts with Asp120, and the carbonyl acceptor interacts with the backbone nitrogen of Gly34 .
These structural insights proved valuable for optimization but presented challenges for computational prediction. Interestingly, research noted that "neither the binding mode of 7, nor any of its analogues, could be predicted correctly via docking studies, using any of the crystal structures available at that time" . This highlights the complexity of protein-ligand interactions and the value of experimental structural determination in drug discovery.
Synthesis and Preparation
Synthetic Routes
The synthesis of BAY-707 acetate involves several well-defined chemical steps, typically initiated by deprotonation of the starting materials followed by reactions with electrophiles. The compounds in this series are based on 7-azaindole, 7-azaindazole, or 7-azabenzimidazole core structures, substituted in specific positions to enhance binding affinity and selectivity.
Two general synthetic routes were employed in the development process, referred to as Method A and Method B in the research documentation . Depending on the nature of the substituent in the 4-position, different synthetic approaches were utilized:
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Suzuki-Miyaura cross-coupling reaction
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Buchwald-Hartwig cross-coupling reaction
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Direct nucleophilic aromatic substitution
Applications in Research
Cancer Research Applications
BAY-707 acetate has been primarily developed as a research tool for investigating the role of MTH1 in cancer biology. The compound serves as a small molecule probe for target validation, specifically for assessing the effects of pharmacological inhibition of MTH1 on tumor cell survival in both in vitro and in vivo models .
The development of BAY-707 was motivated by the hypothesis that cancer cells, due to their elevated levels of reactive oxygen species (ROS) compared to normal cells, might be uniquely dependent on MTH1 for survival. This enzyme helps cancer cells manage oxidative stress by preventing the incorporation of oxidized nucleotides into DNA, potentially representing a vulnerability that could be exploited therapeutically .
Research using BAY-707 acetate has contributed to the ongoing scientific debate regarding MTH1 as a potential cancer target. Earlier literature had both suggested and questioned MTH1 as a novel cancer target, and BAY-707 was developed partly to help resolve these contradictions through rigorous experimental validation .
Target Validation Studies
A significant application of BAY-707 acetate has been in target validation studies for MTH1. The compound was specifically designed as a pharmacological probe to evaluate the effects of MTH1 inhibition in various model systems .
BAY-707 acetate was used to test the hypothesis that MTH1 inhibition affects tumor growth in vivo, following earlier contradictory results in the field. As noted in the research documentation, it was "recently used to evaluate the effects of pharmacological target inhibition in a broad array of model systems, both in vitro and in vivo, confirming the de-validation results from 2016" .
These validation studies represent a critical contribution to understanding the potential of MTH1 as a therapeutic target and illustrate the value of high-quality chemical probes in clarifying contradictory research findings.
Pharmacological Properties
Potency and Selectivity
BAY-707 acetate demonstrates exceptional potency against its target enzyme MTH1, with activity in the picomolar range . This represents a remarkable enhancement from the initial fragment hits, with potency increasing over 10,000-fold while maintaining high ligand efficiency throughout the optimization process.
The selectivity profile of BAY-707 acetate is a key feature, as it was specifically designed to be a selective inhibitor of MTH1. This selectivity is crucial for its utility as a pharmacological probe, enabling researchers to attribute observed biological effects specifically to MTH1 inhibition rather than off-target activities .
During the optimization process, researchers created a series of compounds with varying substituents at key positions of the core structure. Table 3 in the research documentation indicates that the final compounds (31-34) achieved a combination of picomolar potency, high solubility, high permeability, and acceptable metabolic stability .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of BAY-707 acetate were carefully optimized during its development. The final stages of optimization focused on fine-tuning these properties, particularly with respect to Caco-2 permeability (a measure of intestinal absorption) and metabolic stability .
Mouse liver microsome stability assays were employed to assess the compound's metabolic stability, with results reported as clearance values (μL/min/mg) and percentage metabolized after 30 minutes of incubation . Permeability was evaluated using the Caco-2 cell model, with measurements in both the A to B (apical to basolateral) and B to A directions to assess potential efflux issues.
Through systematic optimization, researchers achieved compounds with favorable ADME profiles, combining high permeability with acceptable metabolic stability. These properties are essential for the compound's utility in in vivo studies, ensuring sufficient exposure to evaluate biological effects .
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